molecular formula C29H25FN2O3S B11076156 2-[(4-fluorobenzyl)sulfanyl]-N-{2-[(2-phenoxyethyl)carbamoyl]phenyl}benzamide

2-[(4-fluorobenzyl)sulfanyl]-N-{2-[(2-phenoxyethyl)carbamoyl]phenyl}benzamide

Cat. No.: B11076156
M. Wt: 500.6 g/mol
InChI Key: GUOFQKWXIIWRHI-UHFFFAOYSA-N
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Description

2-[(4-fluorobenzyl)sulfanyl]-N-{2-[(2-phenoxyethyl)carbamoyl]phenyl}benzamide is a complex organic compound with a molecular formula of C26H23FN2O2S This compound is characterized by the presence of a fluorobenzyl group, a sulfanyl linkage, and a phenoxyethyl carbamoyl group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-fluorobenzyl)sulfanyl]-N-{2-[(2-phenoxyethyl)carbamoyl]phenyl}benzamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the following steps:

    Formation of the Fluorobenzyl Sulfanyl Intermediate: This step involves the reaction of 4-fluorobenzyl chloride with thiourea to form 4-fluorobenzyl isothiocyanate, which is then reduced to 4-fluorobenzyl sulfide.

    Formation of the Phenoxyethyl Carbamoyl Intermediate: This step involves the reaction of 2-phenoxyethylamine with phosgene to form 2-phenoxyethyl isocyanate, which is then reacted with aniline to form the desired carbamoyl intermediate.

    Coupling Reaction: The final step involves the coupling of the fluorobenzyl sulfanyl intermediate with the phenoxyethyl carbamoyl intermediate in the presence of a suitable coupling agent, such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of advanced purification techniques such as recrystallization, chromatography, and distillation.

Chemical Reactions Analysis

Types of Reactions

2-[(4-fluorobenzyl)sulfanyl]-N-{2-[(2-phenoxyethyl)carbamoyl]phenyl}benzamide can undergo various types of chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The fluorobenzyl group can undergo nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a palladium catalyst.

    Substitution: Common nucleophiles include sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

2-[(4-fluorobenzyl)sulfanyl]-N-{2-[(2-phenoxyethyl)carbamoyl]phenyl}benzamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Used in the development of advanced materials and as a precursor for the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 2-[(4-fluorobenzyl)sulfanyl]-N-{2-[(2-phenoxyethyl)carbamoyl]phenyl}benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating the activity of cell surface or intracellular receptors.

    Affecting Gene Expression: Influencing the expression of genes involved in various biological processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(4-fluorobenzyl)sulfanyl]-N-{2-[(2-phenoxyethyl)carbamoyl]phenyl}benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its fluorobenzyl and phenoxyethyl carbamoyl groups contribute to its potential as a versatile compound in various research applications.

Properties

Molecular Formula

C29H25FN2O3S

Molecular Weight

500.6 g/mol

IUPAC Name

2-[[2-[(4-fluorophenyl)methylsulfanyl]benzoyl]amino]-N-(2-phenoxyethyl)benzamide

InChI

InChI=1S/C29H25FN2O3S/c30-22-16-14-21(15-17-22)20-36-27-13-7-5-11-25(27)29(34)32-26-12-6-4-10-24(26)28(33)31-18-19-35-23-8-2-1-3-9-23/h1-17H,18-20H2,(H,31,33)(H,32,34)

InChI Key

GUOFQKWXIIWRHI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OCCNC(=O)C2=CC=CC=C2NC(=O)C3=CC=CC=C3SCC4=CC=C(C=C4)F

Origin of Product

United States

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